molecular formula C10H8ClN B597163 5-Chloronaphthalen-2-amine CAS No. 103028-54-2

5-Chloronaphthalen-2-amine

Cat. No.: B597163
CAS No.: 103028-54-2
M. Wt: 177.631
InChI Key: BJKRBSSSWLPJPS-UHFFFAOYSA-N
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Description

5-Chloronaphthalen-2-amine: is an organic compound with the molecular formula C10H8ClN It is a derivative of naphthalene, where an amine group is attached to the second position and a chlorine atom is attached to the fifth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloronaphthalen-2-amine typically involves the chlorination of naphthalene followed by amination. One common method is the Sandmeyer reaction, where 5-chloronaphthalene is first diazotized and then treated with copper(I) chloride to introduce the chlorine atom. The resulting 5-chloronaphthalene is then subjected to a nucleophilic substitution reaction with ammonia or an amine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloronaphthalen-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This can lead to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a suitable solvent.

Major Products:

    Oxidation: Oxidized naphthalene derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted naphthalene derivatives with different functional groups.

Scientific Research Applications

Chemistry: 5-Chloronaphthalen-2-amine is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic amines on biological systems. It can be used in assays to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloronaphthalen-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. The chlorine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

    5-Chloronaphthalen-1-amine: Similar structure but with the amine group at the first position.

    8-Chloronaphthalen-1-amine: Chlorine atom at the eighth position and amine group at the first position.

    Naphthalene-1,8-diamine: Contains two amine groups at the first and eighth positions.

Uniqueness: 5-Chloronaphthalen-2-amine is unique due to the specific positioning of the chlorine and amine groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-chloronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKRBSSSWLPJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704764
Record name 5-Chloronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103028-54-2
Record name 5-Chloronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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